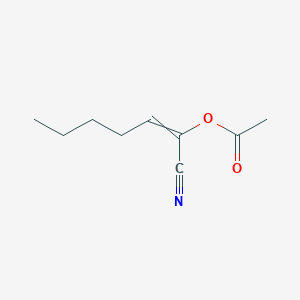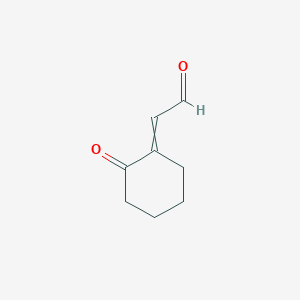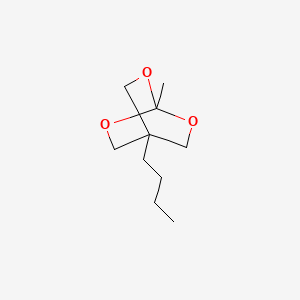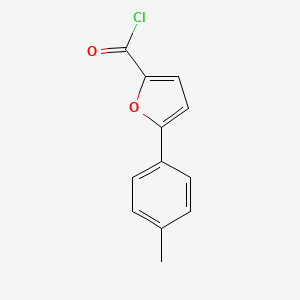
1-Cyanohex-1-EN-1-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanohex-1-EN-1-YL acetate is an organic compound characterized by its unique structure, which includes a cyano group and an acetate ester linked to a hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanohex-1-EN-1-YL acetate can be synthesized through several methods. One common approach involves the reaction of hex-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetate ester being formed as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanohex-1-EN-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hex-1-en-1-one or hexanoic acid.
Reduction: Formation of hex-1-en-1-amine.
Substitution: Formation of hex-1-en-1-yl derivatives with various functional groups.
Applications De Recherche Scientifique
1-Cyanohex-1-EN-1-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyanohex-1-EN-1-YL acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Hex-1-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Cyclohex-1-en-1-yl acetate: Contains a cyclohexene ring, leading to different steric and electronic properties.
1-Cyanohexane: Lacks the acetate ester, affecting its solubility and reactivity.
Uniqueness: 1-Cyanohex-1-EN-1-YL acetate is unique due to the presence of both the cyano group and the acetate ester, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
58901-93-2 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-cyanohex-1-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h6H,3-5H2,1-2H3 |
Clé InChI |
BMUNPJFNSDWBLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)





![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)
